1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-[4-(2-phenylphenoxy)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22-14-17(23(26)27)15-24(22)18-10-12-19(13-11-18)28-21-9-5-4-8-20(21)16-6-2-1-3-7-16/h1-13,17H,14-15H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKIYLJPWZICNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis begins with the reaction of 2-aminophenol or substituted anilines with itaconic acid under reflux conditions in aqueous or alcoholic media. This step forms the pyrrolidine core bearing a 5-oxo and 3-carboxylic acid functionality through intramolecular cyclization and ring closure.
For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized by reacting 2,4-difluoroaniline with itaconic acid, yielding the corresponding pyrrolidine-3-carboxylic acid intermediate.
Introduction of Biphenyl-2-yloxy Group
The biphenyl-2-yloxy substituent is introduced by ether formation between the phenolic hydroxyl group of a suitably substituted phenol and a biphenyl moiety. This can be achieved via nucleophilic substitution or Ullmann-type coupling reactions.
The phenyl ring bearing the biphenyl-2-yloxy group is then attached to the nitrogen of the pyrrolidine ring or to the aromatic ring of the pyrrolidine substituent, depending on the targeted substitution pattern.
Esterification and Hydrazinolysis
The carboxylic acid group at position 3 is often esterified using methanol in the presence of catalytic sulfuric acid to form methyl esters, which serve as intermediates for further transformations.
Subsequent hydrazinolysis of the methyl ester with hydrazine monohydrate in refluxing isopropanol or propan-2-ol yields the corresponding hydrazide, a versatile intermediate for creating hydrazones and other derivatives.
Formation of Hydrazones and Other Derivatives
The hydrazide intermediates can be reacted with aromatic aldehydes to form hydrazone derivatives, expanding the chemical diversity and potential biological activity of the compound series.
Other transformations include condensation with diketones to form pyrazole or pyrrole derivatives, indicating the flexibility of the pyrrolidine scaffold for further chemical modification.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminophenol or substituted aniline + Itaconic acid, reflux in water/alcohol | 1-(Substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid | Formation of pyrrolidine core |
| 2 | Ether formation | Phenol derivative + biphenyl-2-yl halide or coupling reagents | 4-(Biphenyl-2-yloxy)phenyl substituted intermediate | Introduction of biphenyl ether |
| 3 | Esterification | Methanol + catalytic H2SO4 | Methyl ester derivative | Activation for hydrazinolysis |
| 4 | Hydrazinolysis | Hydrazine monohydrate, reflux in isopropanol | Hydrazide intermediate | Precursor for hydrazones |
| 5 | Condensation | Aromatic aldehydes or diketones | Hydrazones, pyrazoles, pyrroles | Diversification of derivatives |
Analytical and Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are used to confirm the structure, substitution pattern, and purity of intermediates and final compounds. For example, characteristic signals for the pyrrolidine ring protons and biphenyl aromatic protons are diagnostic.
Infrared (IR) Spectroscopy : Used to identify functional groups such as carbonyl (C=O) stretches for the keto and carboxylic acid groups.
Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns consistent with the proposed structures.
Chromatographic Purification : Techniques such as column chromatography or recrystallization are employed to isolate pure compounds.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety in 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid enables classical acid-derived reactions:
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Esterification : Treatment with methanol and sulfuric acid yields methyl esters. For example, analogous pyrrolidine-3-carboxylic acids form methyl esters under these conditions (e.g., compound 2a in ) .
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Hydrazide Formation : Reaction with hydrazine monohydrate produces hydrazides, which serve as intermediates for synthesizing hydrazones or heterocycles (e.g., compound 4 in ) .
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Amidation : Condensation with amines or isocyanates generates amides or carboxamides, as demonstrated in structurally related compounds (e.g., compounds 14 –17 in ) .
Pyrrolidone Ring Modifications
The 5-oxopyrrolidine ring exhibits reactivity at the lactam carbonyl and α-positions:
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Reduction : Catalytic hydrogenation (e.g., Raney Ni) can reduce the carbonyl group to a hydroxyl or methylene group, as seen in derivatives like 5 and 6 in .
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Ring-Opening : Strong alkaline conditions cleave the lactam ring to form γ-amino acids (e.g., compounds 25 –28 in ) .
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Condensation Reactions : Reacts with diketones (e.g., hexane-2,5-dione) to form fused heterocycles like pyrroles or pyrazoles (e.g., compound 22 in ) .
Biphenyl Ether Substituent Reactivity
The biphenyl-2-yloxy group undergoes electrophilic substitution and oxidation:
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Electrophilic Substitution : Halogenation or nitration at the biphenyl aromatic ring is feasible under acidic conditions, as observed in structurally related chlorinated derivatives (e.g., compound 1b in ) .
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Oxidative Cleavage : While not directly reported for this compound, analogous biphenyl ethers can undergo cleavage with strong oxidizers like KMnO₄ to yield carboxylic acids (e.g., ) .
Structural and Mechanistic Insights
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Conformational Influence : The biphenyl ether’s planar structure and pyrrolidone’s envelope conformation (displacement of C10 by 0.474 Å) affect reactivity by sterically shielding specific sites.
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Hydrogen Bonding : The carboxylic acid and hydroxyl groups participate in hydrogen-bonding networks, stabilizing intermediates during reactions (e.g., ) .
Scientific Research Applications
Histamine H3 Receptor Modulation
Recent studies have indicated that biphenyl derivatives can act as ligands for the histamine H3 receptor, which is implicated in various neurological disorders. For instance, a related biphenyl compound showed promising in vitro affinity for human H3 receptors, suggesting that modifications to the biphenyl structure could enhance receptor selectivity and potency .
| Compound | Affinity (nM) | Activity |
|---|---|---|
| E153 | 33.9 | H3 Receptor Ligand |
| E153 | 590 | BuChE Inhibitor |
| E153 | 243 | MAO B Inhibitor |
Alzheimer’s Disease Research
The potential of biphenyl derivatives in treating Alzheimer’s disease has been explored through their action on multiple targets, including acetylcholinesterase and butyrylcholinesterase (BuChE). Compounds like E153 demonstrated significant inhibitory effects on these enzymes, which are crucial for neurotransmitter regulation in the brain . The ability to inhibit MAO B further supports their role as multi-target ligands, making them candidates for developing new anti-Alzheimer's agents.
Case Study 1: Multi-target Ligands Development
In a study focusing on the development of multi-target ligands for Alzheimer’s disease, several new biphenyl derivatives were synthesized. Among them, compound E153 was highlighted for its ability to inhibit human MAO B with an IC50 value of 243 nM, showcasing its potential as a therapeutic agent . The study emphasizes the importance of structural modifications in enhancing the efficacy of these compounds.
Case Study 2: Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship (SAR) of biphenyl derivatives revealed that variations in the alkyl linker and amine fragments significantly influenced biological activity. This approach not only aids in understanding the pharmacodynamics but also assists in designing more effective compounds tailored for specific receptors .
Mechanism of Action
The mechanism by which 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, potentially affecting processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on substituents attached to the phenyl ring and modifications at position 3 of the pyrrolidine core. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine Derivatives
Physicochemical Properties
- Melting Points : Derivatives with carboxyphenyl (290°C decomposition) and methyl ester (142–143°C) groups highlight the impact of polar substituents on thermal stability .
Pharmacological Implications
- Antioxidant Activity : Chloro and hydroxyl substituents (e.g., 1-(5-chloro-2-hydroxyphenyl) derivatives) enhance radical scavenging, possibly due to electron-withdrawing effects stabilizing free radicals .
- Antimicrobial Potential: Thiazole and aminosulfonyl groups (Compounds 3c, 13) may disrupt microbial enzymes or membranes, though direct data for the target compound are lacking .
Biological Activity
1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, and relevant research findings.
1. Chemical Structure and Synthesis
The compound has the following chemical structure:
It is synthesized through a series of reactions involving biphenyl derivatives and pyrrolidine carboxylic acids. The synthetic pathway typically involves the alkylation of suitable amines with biphenyloxyalkyl bromides in the presence of a base such as potassium carbonate, followed by purification techniques like LC-MS and NMR spectroscopy to confirm identity and purity .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxicity, with a reduction in cell viability observed at concentrations as low as 100 µM. The compound's activity was compared to standard chemotherapeutics like cisplatin, showing promising results in reducing tumor cell viability .
| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 63.4% | 100 |
| Cisplatin | A549 | 45% | 10 |
2.2 Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its effects on neuroinflammation and memory deficits. Studies suggest that it may act as a multi-target ligand for histamine H3 receptors, which are implicated in cognitive disorders such as Alzheimer's disease. In vivo studies using models like the Passive Avoidance Task indicated that this compound could alleviate memory deficits induced by scopolamine .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Histamine H3 receptor modulation : Affecting neurotransmitter release and cognitive function.
- Induction of apoptosis in cancer cells : Through pathways that lead to reduced cell viability.
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of 5-oxopyrrolidine compounds revealed that those with structural similarities to this compound exhibited enhanced anticancer activity against A549 cells, suggesting a structure-dependent relationship that could be exploited for drug development .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound on animal models demonstrated significant improvements in cognitive function when administered prior to exposure to neurotoxic agents, indicating its potential utility in treating neurodegenerative diseases .
Q & A
Q. What established synthetic routes are available for 1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions using itaconic acid and substituted aniline derivatives. For example:
- Step 1 : React biphenyl-2-yloxy-substituted aniline with itaconic acid in boiling water to form the pyrrolidone core (analogous to methods for 1-(2,4-difluorophenyl) derivatives) .
- Step 2 : Esterify the intermediate using sulfuric acid as a catalyst, followed by hydrolysis to yield the carboxylic acid moiety .
- Purification : Recrystallize from acetic acid or ethanol to achieve >90% purity .
Q. What spectroscopic methods are recommended for structural confirmation?
- Methodological Answer :
- NMR (¹H/¹³C) : Analyze the pyrrolidine ring protons (δ 2.5–4.0 ppm) and biphenyl aromatic signals (δ 6.8–7.8 ppm). Use DEPT-135 to confirm carbonyl (C=O) and carboxylic acid (COOH) carbons .
- IR Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) and fragmentation pattern .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
- Antimicrobial Activity : Test via microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Catalysts : Replace sulfuric acid with p-toluenesulfonic acid (PTSA) for milder esterification conditions .
- Solvents : Use DMF or toluene for better solubility of biphenyl intermediates .
- Temperature Control : Perform cyclization at 80–90°C to minimize side reactions (e.g., decarboxylation) .
Q. How to resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Solvent Effects : Test activity in DMSO vs. saline buffers to rule out solubility artifacts .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Modify the biphenyl-2-yloxy group (e.g., introduce halogens or methoxy groups) and compare activity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .
Q. How to address challenges in isolating stereoisomers of the pyrrolidine core?
- Methodological Answer :
- Chiral Chromatography : Employ Chiralpak IA/IC columns with hexane/isopropanol mobile phases .
- Crystallization : Recrystallize in ethyl acetate/hexane mixtures to isolate enantiomers .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use the shake-flask method (USP guidelines) in buffers (pH 1.2–7.4) and logP calculations (CLogP software) .
- Particle Size Analysis : Reduce particle size via ball milling to enhance apparent solubility .
Analytical and Purity Considerations
Q. What methods ensure >95% purity for pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
